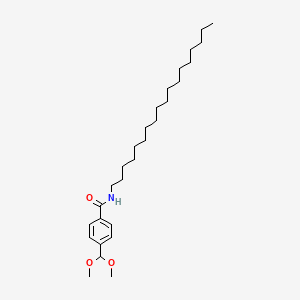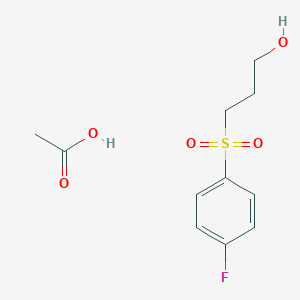
Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol is a compound that combines the properties of acetic acid and a sulfonyl group attached to a fluorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-hydroxypropionic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-fluorophenyl)sulfonylpropanoic acid.
Reduction: Formation of 3-(4-fluorophenyl)sulfanylpropan-1-ol.
Substitution: Formation of 3-(4-substituted phenyl)sulfonylpropan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenylacetic acid: Similar structure but lacks the sulfonyl group.
3-Fluorophenylacetic acid: Similar structure but lacks the sulfonyl group and has a different position of the fluorine atom.
4-Fluorobenzenesulfonic acid: Contains the sulfonyl group but lacks the propanol moiety.
Uniqueness
Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol is unique due to the presence of both the sulfonyl group and the fluorophenyl ring, which impart specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
184829-68-3 |
|---|---|
Molekularformel |
C11H15FO5S |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol |
InChI |
InChI=1S/C9H11FO3S.C2H4O2/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11;1-2(3)4/h2-5,11H,1,6-7H2;1H3,(H,3,4) |
InChI-Schlüssel |
PDOQKUWRZJSKIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC(=CC=C1F)S(=O)(=O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
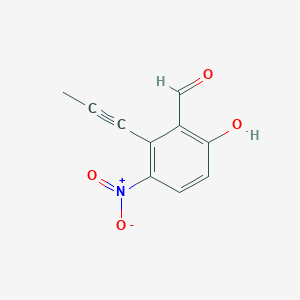
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)

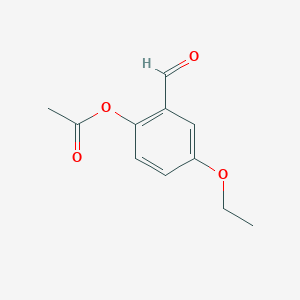
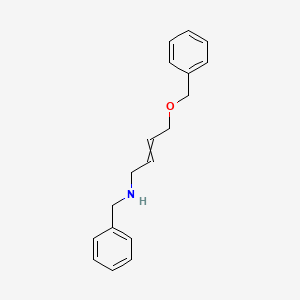

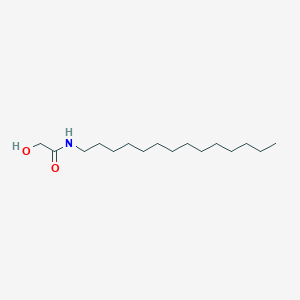

![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)

